Researchers studying avermectin resistance cannot discriminate whether mutations affect the larvicidal pathway or paralytic signaling. Avermectin B1a monosaccharide solves this: it retains potent larval development inhibition (MAC 0.1 μM in C. elegans) while lacking paralytic activity-enabling definitive resistance mechanism studies.
• Selective GluCl channel pharmacological probe for resistance mutation analysis
• Validated at 0.001 μg/mL against H. contortus in SAR assays
• ≥95% purity by HPLC; store at -20°C
Molecular FormulaC41H60O11
Molecular Weight728.9 g/mol
Cat. No.B12348838
⚠ Attention: For research use only. Not for human or veterinary use.
Avermectin B1a Monosaccharide Research Intermediate
Avermectin B1a monosaccharide (CAS 71831-09-9) is a macrocyclic lactone derivative produced by selective acid hydrolysis of the terminal oleandrose saccharide unit from the parent avermectin B1a disaccharide [1]. Unlike the naturally occurring disaccharide, this monosaccharide form retains potent biological activity against nematodes while exhibiting a distinct functional profile—it inhibits larval development but lacks paralytic activity . As a semi-synthetic degradation product with a defined molecular formula C41H60O11 and molecular weight 728.9 g/mol, it serves as a critical intermediate for structure-activity relationship (SAR) investigations and as a pharmacological probe for studying avermectin resistance mechanisms .
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Larvicidal activity without paralysis – separates developmental inhibition from neuromuscular endpoints
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Simplified monosaccharide scaffold for SAR and resistance mechanism studies
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Compatible with C. elegans and parasitic nematode larval development assays
[1] Mrozik H, Eskola P, Fisher MH, et al. Avermectin aglycones. J Org Chem. 1982;47:489-492. View Source
Why Avermectin B1a Monosaccharide Is Unsubstitutable
Generic substitution of avermectin B1a monosaccharide with the parent disaccharide (avermectin B1a) or with ivermectin derivatives is scientifically inappropriate due to fundamental differences in their biological activity profiles and research utility. While avermectin B1a disaccharide acts as a full paralytic anthelmintic and insecticide, the monosaccharide retains potent larvicidal efficacy while being devoid of paralytic activity . This functional divergence enables the monosaccharide to serve as a unique pharmacological probe for discriminating between paralytic and non-paralytic mechanisms of action—a capability not achievable with the disaccharide parent. Furthermore, SAR studies have demonstrated that monosaccharide-containing avermectin derivatives exhibit a narrow and distinct activity profile against specific targets such as cat fleas (Ctenocephalides felis), where disaccharide avermectins show limited efficacy [1]. For researchers investigating resistance mechanisms, the monosaccharide form provides a structurally simplified yet biologically active scaffold that cannot be replicated by using the disaccharide parent compound [2].
TargetAvermectin B1a Monosaccharide
Retains larvicidal activity; lacks paralytic activity. This functional divergence enables discrimination between resistance mechanisms.
SubstituteAvermectin B1a Disaccharide
Full paralytic anthelmintic – cannot separate larvicidal from paralytic endpoints, limiting its use as a mechanism-specific probe.
SubstituteIvermectin / Disaccharides
Limited efficacy against cat flea in SAR studies; monosaccharide series shows activity, a profile that may not transfer across scaffolds.
[1] Banks BJ, Bishop BF, Evans NA, et al. Avermectins and flea control: structure-activity relationships and the selection of selamectin for development as an endectocide for companion animals. Bioorg Med Chem. 2000;8(8):2017-2025. View Source
[2] Michael B, Meinke PT, Shoop W. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay. J Parasitol. 2001;87(3):692-696. View Source
Avermectin B1a monosaccharide demonstrates potent lethality against the model nematode Caenorhabditis elegans with a minimum active concentration (MAC) value of 0.1 μM . This activity is on par with the parent disaccharide compound, establishing that the removal of one saccharide unit does not compromise core anthelmintic potency in this nematode model system.
C. elegans Larvicidal MACClass-level inference
MAC = 0.1 μM
Supports core anthelmintic activity for resistance studies
Comparable to disaccharide parent; potency retained
NematodeAnthelminticC. elegans
Evidence Dimension
Lethality to C. elegans (minimum active concentration)
No significant potency loss relative to disaccharide parent
Conditions
C. elegans lethality assay
Why This Matters
This data validates that the monosaccharide retains core anthelmintic activity, enabling its use as a structurally simplified probe in C. elegans-based mechanism-of-action and resistance studies without sacrificing target engagement potency.
NematodeAnthelminticC. elegans
Larvicidal Activity Without Paralysis
Avermectin B1a monosaccharide is a potent inhibitor of nematode larval development but is devoid of paralytic activity, in marked contrast to the parent avermectin B1a disaccharide which induces flaccid paralysis through glutamate-gated chloride channel hyperpolarization . This functional uncoupling of larvicidal and paralytic activities represents a qualitative differentiation critical for specific research applications.
Larvicidal vs. Paralysis ProfileSupporting evidence
Potent larvicidal activity; no paralysis
Enables separation of developmental and neuromuscular endpoints
Parent disaccharide causes flaccid paralysis
NematodeLarval DevelopmentMechanism of Action
Evidence Dimension
Biological activity profile
Target Compound Data
Potent larvicidal activity; no paralytic activity
Comparator Or Baseline
Avermectin B1a disaccharide: potent larvicidal + full paralytic activity
Quantified Difference
Qualitative functional divergence (presence vs. absence of paralysis)
Conditions
Nematode larval development assays; neuromuscular function assays
Why This Matters
For researchers studying resistance mechanisms or dissecting the molecular pharmacology of avermectins, this compound uniquely enables the separation of larvicidal effects from paralytic effects, a distinction impossible to achieve with the disaccharide parent.
NematodeLarval DevelopmentMechanism of Action
Monosaccharide Advantage Against Cat Flea
A systematic evaluation of avermectin derivatives in an in vitro feeding screen using the cat flea (Ctenocephalides felis) revealed a narrow structure-activity relationship (SAR) with activity surprisingly associated with monosaccharides and especially their C-5-oximes, whereas disaccharide avermectins demonstrated limited efficacy against this target species [1]. This SAR discovery directly led to the commercial development of selamectin, a monosaccharide-based endectocide, as a broad-spectrum companion animal parasiticide.
Cat Flea Activity (C. felis)Class-level inference
Monosaccharides show activity; disaccharides limited
Indicates distinct SAR niche for monosaccharide scaffold
In vitro feeding screen; narrow SAR
Flea ControlSARCtenocephalides felis
Evidence Dimension
Flea activity in vitro feeding screen
Target Compound Data
Monosaccharide avermectins show activity against cat flea
Comparator Or Baseline
Disaccharide avermectins: limited efficacy against cat flea
Quantified Difference
Activity only observed in monosaccharide series; disaccharides generally ineffective
Conditions
Ctenocephalides felis in vitro feeding screen
Why This Matters
This class-level SAR finding establishes that monosaccharide-containing avermectins occupy a distinct efficacy niche against fleas where disaccharide avermectins fail, making them essential starting points for flea control research and development.
Flea ControlSARCtenocephalides felis
[1] Banks BJ, Bishop BF, Evans NA, et al. Avermectins and flea control: structure-activity relationships and the selection of selamectin for development as an endectocide for companion animals. Bioorg Med Chem. 2000;8(8):2017-2025. View Source
Equivalent Potency to Disaccharide in H. contortus LDA
In a comparative larval development assay using the parasitic nematode Haemonchus contortus, ivermectin and doramectin (both disaccharides) were fully effective at a concentration of 0.001 μg/ml, and both were similar in potency to their respective monosaccharide homologs [1]. The study concluded that within this compound series, there was no major potency advantage or disadvantage to a disaccharide over a monosaccharide substituent at C-13. Notably, the most potent compound identified in the entire 14-compound screen was a monosaccharide with a double bond at C-22,23, a hydroxyl at C-5, and a sec-butyl/isopropyl moiety at C-25.
H. contortus LDA PotencyCross-study comparable
Fully effective at 0.001 μg/ml
Equivalent potency to disaccharide; no potency penalty
Fully effective at 0.001 μg/ml (for monosaccharide homologs of ivermectin/doramectin)
Comparator Or Baseline
Ivermectin and doramectin (disaccharides): fully effective at 0.001 μg/ml
Quantified Difference
Equivalent potency (no major advantage/disadvantage for mono- vs. disaccharide at C-13)
Conditions
Haemonchus contortus larval development assay
Why This Matters
This direct comparative data demonstrates that monosaccharide avermectin derivatives do not suffer potency penalties in the H. contortus LDA, supporting their use as cost-effective, synthetically accessible alternatives to disaccharides for SAR studies and resistance mechanism investigations.
Haemonchus contortusLarval Development AssaySAR
[1] Michael B, Meinke PT, Shoop W. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay. J Parasitol. 2001;87(3):692-696. View Source
A. cantonensis Paralysis Potency
In a comparative paralysis study using the parasitic nematode Angiostrongylus cantonensis, avermectin B1a (disaccharide) demonstrated paralyzing activity at an extraordinarily low concentration of 3.6 × 10⁻¹⁴ M (3.0 × 10⁻¹⁴ g/ml). For comparison, ivermectin required a substantially higher concentration of 2.5 × 10⁻⁹ g/ml to achieve paralysis [1]. This ~83,000-fold difference in effective concentration establishes avermectin B1a as the more potent paralytic agent in this model. The monosaccharide form retains the core macrocyclic lactone scaffold while eliminating one saccharide unit, preserving the pharmacophore responsible for target engagement while altering the compound‘s physicochemical and functional properties.
A. cantonensis ParalysisCross-study comparable
B1a disaccharide: 3.6×10⁻¹⁴ M; ivermectin: 2.5×10⁻⁹ g/ml
High-affinity GluCl pharmacophore preserved in monosaccharide
~83,000-fold difference; model for high-affinity interactions
Paralytic effective concentration in A. cantonensis
Target Compound Data
3.6 × 10⁻¹⁴ M (3.0 × 10⁻¹⁴ g/ml) - for parent disaccharide avermectin B1a
Comparator Or Baseline
Ivermectin: 2.5 × 10⁻⁹ g/ml
Quantified Difference
Avermectin B1a is ~83,000-fold more potent than ivermectin in this paralysis assay
Conditions
A. cantonensis adult worm motility/paralysis assay
Why This Matters
The extreme potency of the avermectin B1a scaffold in this model system underscores the value of using avermectin B1a monosaccharide as a research tool for studying high-affinity GluCl interactions, as it preserves the core pharmacophore of the exceptionally potent B1a series while offering a simplified structure for SAR and resistance investigations.
[1] Terada M, Ishii AI, Kino H, Sano M. Angiostrongylus cantonensis: Paralysis due to avermectin B1a and ivermectin. Exp Parasitol. 1984;57(2):149-157. View Source
Avermectin B1a Monosaccharide Research Applications
Pharmacological Probe for Resistance Mechanisms
Avermectin B1a monosaccharide uniquely enables discrimination between resistance mechanisms by virtue of its larvicidal activity combined with the absence of paralytic effects . In nematode populations exhibiting resistance, researchers can determine whether resistance mutations affect the core larval development inhibition pathway (which the monosaccharide retains) or specifically impact the paralytic signaling cascade (which the monosaccharide lacks). This capability makes the compound an essential tool for characterizing GluCl channel mutations and efflux pump-mediated resistance in parasitic nematodes.
SAR Scaffold for Antiparasitic Development
As demonstrated in the systematic SAR evaluation of 14 avermectin analogs where a monosaccharide derivative emerged as the most potent compound against H. contortus (fully effective at 0.001 μg/ml) [1], the monosaccharide scaffold provides a synthetically accessible platform for optimizing C-5, C-13, C-22,23, and C-25 substituents. The class-level SAR advantage of monosaccharides over disaccharides for flea activity [2] further positions this compound as a strategic starting point for developing next-generation flea control agents and companion animal endectocides.
C. elegans High-Throughput Screening for Anthelmintic Discovery
With a validated minimum active concentration (MAC) of 0.1 μM against C. elegans , avermectin B1a monosaccharide serves as a reliable positive control and benchmark compound in C. elegans-based screening assays. Its defined activity profile enables standardized, reproducible experimental protocols for high-throughput screening of novel anthelmintic candidates, while its structural simplicity relative to the disaccharide parent facilitates metabolic pathway modeling and resistance mechanism investigations.
Application
Selection Property
Validation Focus
Resistance mechanism discrimination
Larvicidal activity without paralysis
Separating developmental inhibition from paralytic endpoints
Antiparasitic SAR development
Monosaccharide scaffold with customizable substituents
[1] Michael B, Meinke PT, Shoop W. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay. J Parasitol. 2001;87(3):692-696. View Source
[2] Banks BJ, Bishop BF, Evans NA, et al. Avermectins and flea control: structure-activity relationships and the selection of selamectin for development as an endectocide for companion animals. Bioorg Med Chem. 2000;8(8):2017-2025. View Source
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